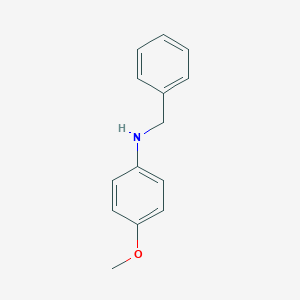

N-Benzyl-4-methoxyaniline

Description

The exact mass of the compound N-Benzyl-4-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJGMDKVVOEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334009 | |

| Record name | N-Benzyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-95-6 | |

| Record name | N-Benzyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-Benzyl-4-methoxyaniline (CAS: 17377-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-methoxyaniline is an organic compound with the CAS number 17377-95-6.[1] It is a substituted aniline (B41778) derivative that holds potential in various research and development sectors, particularly in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and known biological activities and potential applications.

Physicochemical Properties

N-Benzyl-4-methoxyaniline is a solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Benzyl-4-methoxyaniline

| Property | Value | Source |

| CAS Number | 17377-95-6 | [1][3] |

| Molecular Formula | C₁₄H₁₅NO | [1][3] |

| Molecular Weight | 213.28 g/mol | [3][4] |

| IUPAC Name | N-benzyl-4-methoxyaniline | [3] |

| Synonyms | N-Benzyl-p-anisidine, Benzyl-(4-methoxy-phenyl)-amine | [3] |

| Appearance | White solid | [2] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 138-140 °C at 0.1 mmHg | [5] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 48 °C | [1] |

| pKa | 4.62 ± 0.20 (Predicted) | [5] |

| SMILES | COC1=CC=C(C=C1)NCC2=CC=CC=C2 | [3] |

| InChIKey | LIJJGMDKVVOEFT-UHFFFAOYSA-N | [6] |

Synthesis

A common and efficient method for the synthesis of N-Benzyl-4-methoxyaniline is the copper-catalyzed coupling reaction of 4-bromoanisole (B123540) with benzylamine (B48309).

Experimental Protocol: Synthesis from 4-Bromoanisole and Benzylamine

This protocol is based on a patented procedure with a reported yield of 98%.

Materials:

-

4-Bromoanisole

-

Benzylamine

-

Copper(I) oxide (Cu₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

-

Schlenk tube

-

Argon gas supply

Procedure:

-

To a 10 mL Schlenk tube, add copper(I) oxide (0.01 mmol), a suitable ligand (0.01 mmol, if applicable), and potassium hydroxide (1.5 mmol).

-

Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 4-bromoanisole (1.0 mmol), benzylamine (1.5 mmol), and 1 mL of dimethyl sulfoxide (DMSO) to the Schlenk tube.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase twice with ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain N-(4-methoxy)phenylbenzylamine.

Caption: General workflow for the synthesis of N-Benzyl-4-methoxyaniline.

Analytical Data

The structure and purity of N-Benzyl-4-methoxyaniline can be confirmed using various analytical techniques.

Table 2: Spectral Data for N-Benzyl-4-methoxyaniline

| Technique | Key Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 (q, J = 7.6 Hz, 4H), 7.23 - 7.17 (m, 1H), 6.72 (d, J = 8.4 Hz, 2H), 6.55 (d, J = 8.4 Hz, 2H), 4.21 (s, 2H), 3.79 - 3.59 (m, 4H) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.22, 142.48, 139.71, 128.62, 127.58, 127.19, 114.94, 114.15, 55.83, 49.28 | [7] |

| GC-MS | Major fragments at m/z 122, 213 | [3] |

| FT-IR | Spectra available from various databases | [3][8] |

| Raman | Spectrum available from PubChem | [3] |

Biological Activity and Applications

Substrate for Glutamate (B1630785) Dehydrogenase

N-Benzyl-4-methoxyaniline has been identified as a substrate for glutamate dehydrogenase (GDH).[1] GDH is a crucial enzyme that links amino acid and carbohydrate metabolism. The activity of GDH can be determined by monitoring the conversion of its substrates.

Experimental Protocol: Glutamate Dehydrogenase (GDH) Activity Assay

This is a general colorimetric assay protocol. Specific kit instructions should be followed for optimal results.

Materials:

-

GDH Assay Buffer

-

Glutamate solution

-

GDH Developer

-

NADH Standard

-

Samples containing GDH (e.g., tissue or cell lysates)

-

96-well microplate

-

Microplate reader

Procedure:

-

NADH Standard Curve Preparation: Prepare a dilution series of the NADH standard in GDH assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Sample Preparation: Homogenize tissue or cells in ice-cold GDH Assay Buffer. Centrifuge to remove insoluble material.

-

Reaction Mix Preparation: For each well, prepare a master mix containing GDH Assay Buffer, GDH Developer, and Glutamate solution.

-

Assay: a. Add the prepared samples and NADH standards to the wells of a 96-well plate. b. Add the Reaction Mix to each well. c. Incubate the plate at 37 °C. d. Measure the absorbance at 450 nm at multiple time points to determine the reaction kinetics.

-

Data Analysis: Calculate the GDH activity based on the rate of NADH production, determined from the standard curve.

Caption: General workflow for a colorimetric Glutamate Dehydrogenase (GDH) assay.

Potential Antibacterial Activity

Derivatives of N-benzyl aniline have shown promise as antibacterial agents. A patent discloses N-benzyl aniline derivatives with selective inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[9] This suggests that N-Benzyl-4-methoxyaniline could serve as a valuable scaffold for the development of new antibiotics to combat drug-resistant bacteria.

Association with M2 Phenotype

Some sources mention an association of N-Benzyl-4-methoxyaniline with an M2 phenotype, which is linked to cancer.[1] Macrophages can be polarized into pro-inflammatory M1 or anti-inflammatory M2 phenotypes. While M2 macrophages are involved in tissue repair, their presence in the tumor microenvironment can promote tumor growth and suppress anti-tumor immunity. The direct mechanism by which N-Benzyl-4-methoxyaniline may influence M2 polarization is not yet elucidated in the available literature. Below is a generalized signaling pathway for M2 macrophage polarization.

Caption: Generalized signaling pathway of M2 macrophage polarization induced by IL-4/IL-13.

Safety and Handling

N-Benzyl-4-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Store in a tightly closed container in a dry and well-ventilated place.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

N-Benzyl-4-methoxyaniline is a versatile chemical compound with established synthetic routes and well-characterized properties. Its role as a substrate for glutamate dehydrogenase and the antibacterial potential of its derivatives highlight its importance for further research in enzymology and drug discovery. While its connection to the M2 macrophage phenotype is noted, further investigation is required to elucidate the specific mechanisms involved. This guide provides a solid foundation for researchers and scientists working with or exploring the potential of N-Benzyl-4-methoxyaniline.

References

- 1. N-Benzyl-4-methoxyaniline | 17377-95-6 | SAA37795 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. echemi.com [echemi.com]

- 6. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. N-BENZYL-4-METHOXYANILINE(17377-95-6) IR Spectrum [chemicalbook.com]

- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

"N-Benzyl-4-methoxyaniline molecular weight and formula"

An In-Depth Technical Guide on N-Benzyl-4-methoxyaniline

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical overview of N-Benzyl-4-methoxyaniline, focusing on its essential molecular characteristics.

Core Molecular Data

N-Benzyl-4-methoxyaniline is an organic compound with the IUPAC name N-benzyl-4-methoxyaniline.[1] It is also known by synonyms such as N-Benzyl-p-anisidine.[1][2] The fundamental quantitative data for this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 213.27 g/mol | [1][5] |

| Monoisotopic Mass | 213.115364102 Da | [1][5] |

| CAS Number | 17377-96-6 | [1][3][4] |

Structural and Property Relationship

The molecular formula and weight are direct consequences of the compound's atomic composition and structure. The following diagram illustrates this fundamental relationship.

Experimental Protocols

This document focuses on the fundamental molecular properties of N-Benzyl-4-methoxyaniline. Detailed experimental protocols for synthesis, purification, or analysis would be included in specific application notes or research articles and are beyond the scope of this core data sheet.

References

"Physical and chemical properties of N-Benzyl-4-methoxyaniline"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyl-4-methoxyaniline, a compound of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, spectroscopic data, and relevant experimental protocols.

Chemical Identity and Physical Properties

N-Benzyl-4-methoxyaniline, also known as N-Benzyl-p-anisidine, is an organic compound with the chemical formula C14H15NO.[1][2][3] It is classified as a secondary amine containing both a benzyl (B1604629) and a methoxyphenyl group. The presence of these functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of N-Benzyl-4-methoxyaniline

| Property | Value | Source |

| IUPAC Name | N-benzyl-4-methoxyaniline | [1] |

| Synonyms | N-Benzyl-p-anisidine, (4-methoxyphenyl)benzylamine | [1][4] |

| CAS Number | 17377-95-6 | [1][4][5] |

| Molecular Formula | C14H15NO | [1][6] |

| Molecular Weight | 213.27 g/mol | [1][4] |

| Appearance | White solid | [6] |

| Melting Point | 48-50 °C | [4][5] |

| Boiling Point | 138-140 °C at 0.1 mmHg | [4][5] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 4.62 ± 0.20 (Predicted) | [5] |

| Flash Point | 48 °C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Benzyl-4-methoxyaniline. The following tables summarize the key spectroscopic data available for this compound.

Table 2: NMR Spectroscopic Data for N-Benzyl-4-methoxyaniline

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

| ¹H NMR | CDCl₃ | 7.26 (q, J = 7.6 Hz, 4H), 7.23 - 7.17 (m, 1H) | Aromatic protons of the benzyl group |

| 6.72 (d, J = 8.4 Hz, 2H) | Aromatic protons of the methoxyphenyl group | ||

| 6.55 (d, J = 8.4 Hz, 2H) | Aromatic protons of the methoxyphenyl group | ||

| 4.21 (s, 2H) | Methylene protons (-CH₂-) of the benzyl group | ||

| 3.79 - 3.59 (m, 4H) | Methoxyl protons (-OCH₃) and amine proton (-NH-) | ||

| ¹³C NMR | CDCl₃ | 152.22, 142.48, 139.71, 128.62, 127.58, 127.19 | Aromatic carbons |

| 114.94, 114.15 | Aromatic carbons | ||

| 55.83 | Methoxyl carbon (-OCH₃) | ||

| 49.28 | Methylene carbon (-CH₂-) |

Source:[8]

Table 3: Other Spectroscopic Data for N-Benzyl-4-methoxyaniline

| Technique | Instrument/Method | Key Observations |

| Mass Spectrometry (GC-MS) | NIST Library | Library match with major fragments at m/z 213 (molecular ion) and 122.[1] |

| FTIR Spectroscopy | Bruker Tensor 27 FT-IR (KBr pellet or ATR) | Spectrum available for functional group analysis.[1] |

| Raman Spectroscopy | Bruker MultiRAM FT-Raman Spectrometer | Spectrum available for structural analysis.[1] |

Experimental Protocols

3.1. Synthesis of N-Benzyl-4-methoxyaniline

A common synthetic route to N-Benzyl-4-methoxyaniline involves the nucleophilic substitution reaction between a benzyl halide and 4-methoxyaniline (p-anisidine). A plausible method is outlined below.

Reaction: 4-methoxyaniline + Benzyl chloride → N-Benzyl-4-methoxyaniline + HCl

Materials:

-

4-methoxyaniline (p-anisidine)

-

Benzyl chloride

-

A suitable base (e.g., sodium carbonate, triethylamine) to neutralize the HCl byproduct

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Dissolve 4-methoxyaniline and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an equimolar amount of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove the salt byproduct and any unreacted starting materials. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the crude N-Benzyl-4-methoxyaniline by recrystallization or column chromatography.

3.2. Spectroscopic Analysis Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified N-Benzyl-4-methoxyaniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).[8]

-

Process the resulting Free Induction Decay (FID) signals (Fourier transform, phase correction, and baseline correction) to obtain the frequency-domain spectra.

-

Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on the GC column.

-

The separated components are then ionized (e.g., by electron impact) and the mass-to-charge ratio of the fragments is analyzed by the mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

For Fourier Transform Infrared (FTIR) spectroscopy using a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

-

For Attenuated Total Reflectance (ATR), place the solid sample directly onto the ATR crystal.

-

Record the IR spectrum, which will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[1]

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of N-Benzyl-4-methoxyaniline.

Caption: Synthesis workflow for N-Benzyl-4-methoxyaniline.

Caption: Analytical workflow for the characterization of N-Benzyl-4-methoxyaniline.

Stability and Reactivity

N-Benzyl-4-methoxyaniline is stable under normal laboratory conditions.[6] Its reactivity is primarily dictated by the secondary amine and the two aromatic rings. The lone pair of electrons on the nitrogen atom makes it nucleophilic. It has been shown to react with trifluoroacetic acid to produce benzaldehyde.[7]

Safety Information

N-Benzyl-4-methoxyaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

Biological Relevance

Preliminary research indicates that N-Benzyl-4-methoxyaniline can act as a substrate for the enzyme glutamate (B1630785) dehydrogenase.[7] There are also mentions of it being associated with an m2 phenotype, which has connections to cancer research, suggesting potential applications in medicinal chemistry and drug development.[7]

References

- 1. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. N-Benzyl-4-methoxyaniline | 17377-95-6 | SAA37795 [biosynth.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to N-Benzyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-methoxyaniline, a substituted aniline (B41778) derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its structural features, combining a benzyl (B1604629) group and a methoxy-substituted aniline moiety, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Structure and IUPAC Name

The chemical structure of N-Benzyl-4-methoxyaniline consists of a secondary amine where the nitrogen atom is bonded to a benzyl group and a 4-methoxyphenyl (B3050149) group.

IUPAC Name: N-Benzyl-4-methoxyaniline[1]

Synonyms: N-Benzyl-p-anisidine, 4-methoxy-N-(phenylmethyl)aniline, Benzyl-(4-methoxy-phenyl)-amine[2]

CAS Number: 17377-95-6[1]

Molecular Formula: C₁₄H₁₅NO[1]

Molecular Weight: 213.27 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-Benzyl-4-methoxyaniline is presented below. This data is crucial for its identification, purification, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 138-140 °C at 0.1 mmHg | [3] |

| Density | 1.101 ± 0.06 g/cm³ | [3] |

| pKa | 4.62 ± 0.20 | [3] |

| Flash Point | 48 °C | [4] |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | |

| IR Spectrum | Available | [1] |

| Mass Spectrum | Available | [1] |

Experimental Protocols: Synthesis of N-Benzyl-4-methoxyaniline

The synthesis of N-Benzyl-4-methoxyaniline can be achieved through several routes. A common and efficient method is the reductive amination of p-anisidine (B42471) with benzaldehyde (B42025). This two-step, one-pot reaction involves the formation of an intermediate imine (Schiff base), which is then reduced to the desired secondary amine.

Reductive Amination of p-Anisidine with Benzaldehyde

This protocol is adapted from established procedures for reductive amination.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Benzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

-

Methanol (B129727) or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium bicarbonate (NaHCO₃) (for workup)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve p-anisidine (1 equivalent) in methanol.

-

Add benzaldehyde (1-1.1 equivalents) to the solution at room temperature with stirring.

-

The reaction mixture is typically stirred for 1-2 hours to allow for the formation of the N-benzylidene-4-methoxyaniline intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the imine is consumed (as monitored by TLC).

-

-

Workup:

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the residue to extract the product.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude N-Benzyl-4-methoxyaniline can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of N-Benzyl-4-methoxyaniline via reductive amination.

Caption: Reductive amination workflow for N-Benzyl-4-methoxyaniline synthesis.

References

An In-depth Technical Guide to N-Benzyl-4-methoxyaniline

This guide provides comprehensive technical information for researchers, scientists, and professionals in drug development on the chemical compound N-Benzyl-4-methoxyaniline. It covers its chemical identifiers, physicochemical properties, and available experimental data.

Chemical Structure and Identifiers

N-Benzyl-4-methoxyaniline is an organic compound classified as a secondary amine. Its structure consists of a benzyl (B1604629) group and a 4-methoxyphenyl (B3050149) group attached to a nitrogen atom. This compound is utilized in the manufacturing of dyes and pharmaceuticals.[1] The standard chemical identifiers are crucial for database searches and unambiguous identification.

The relationship between the chemical's common name and its key machine-readable identifiers, SMILES and InChIKey, is illustrated below. This logical flow is fundamental in cheminformatics for cataloging and retrieving chemical information.

Quantitative Data Summary

The following table summarizes the key physicochemical and computed properties of N-Benzyl-4-methoxyaniline. These data are essential for experimental design, computational modeling, and safety assessments.

| Property | Value | Source(s) |

| Molecular Identifiers | ||

| IUPAC Name | N-benzyl-4-methoxyaniline | [2] |

| CAS Number | 17377-95-6 | [2] |

| SMILES | COC1=CC=C(C=C1)NCC2=CC=CC=C2 | [2][3] |

| InChIKey | LIJJGMDKVVOEFT-UHFFFAOYSA-N | [2][3][4][5] |

| Physical Properties | ||

| Molecular Formula | C₁₄H₁₅NO | [2][6] |

| Molecular Weight | 213.27 g/mol | [2][7] |

| Monoisotopic Mass | 213.115364102 Da | [2][3][7] |

| Melting Point | 48-50°C | |

| Boiling Point | 138-140°C @ 0.1 mm Hg | [8] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [8] |

| Computed Properties | ||

| XLogP3 | 3.1 | [7] |

| pKa (Predicted) | 4.62 ± 0.20 | [7][8] |

| Topological Polar Surface Area | 21.3 Ų | [2][7] |

| Rotatable Bond Count | 4 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Experimental Protocols & Synthesis

While detailed, step-by-step synthesis protocols are proprietary or published in subscription-based literature, general methodologies for the synthesis of N-benzylanilines are well-established.

A common approach involves the reductive amination of p-anisaldehyde with benzylamine (B48309) or, alternatively, the N-alkylation of p-anisidine (B42471) with a benzyl halide.[9] The general steps for the latter are:

-

Reaction Setup : The appropriate aniline (B41778) (p-anisidine) is dissolved in a suitable solvent.

-

Addition of Reagents : A benzyl halide (e.g., benzyl bromide) and a base (such as potassium carbonate) are added to the solution. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Conditions : The mixture is typically heated to facilitate the nucleophilic substitution reaction. Reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. This often involves extraction and washing. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel.[9]

It is important to control the reaction conditions carefully to avoid the formation of the di-substituted product, N,N-dibenzyl-4-methoxyaniline.[9]

A specific reaction utilizing N-benzyl-4-methoxyaniline as a reactant has been described with the following conditions: N‐benzyl‐4‐methoxyaniline (0.2 mmol), 1‐ethynyl‐4‐(trifluoromethyl)benzene (0.4 mmol), and MnBr₂ (0.08 mmol) are heated in toluene (B28343) (2.0 mL) at 90 °C for 72 hours.[10]

Spectroscopic Information

A variety of spectroscopic data for N-Benzyl-4-methoxyaniline are available in public and commercial databases, which are critical for structure confirmation and purity assessment. Available spectral data include:

-

Infrared (IR) Spectroscopy : FTIR spectra have been recorded.[2]

-

Raman Spectroscopy : FT-Raman spectra are available.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra have been documented.[4]

References

- 1. N-Benzyl-4-methoxyaniline | 17377-95-6 | SAA37795 [biosynth.com]

- 2. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-benzyl-4-methoxyaniline (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 4. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. 17377-95-6 CAS MSDS (N-BENZYL-4-METHOXYANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

Technical Guide: Predicted Spectral Data for N-Benzyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-methoxyaniline is an organic compound with applications in the synthesis of dyes and pharmaceuticals.[1] A comprehensive understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the predicted and experimental spectral data for N-Benzyl-4-methoxyaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also presented.

The molecular structure of N-Benzyl-4-methoxyaniline is as follows:

Predicted Spectral Data

The following tables summarize the key predicted and experimental spectral data for N-Benzyl-4-methoxyaniline.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |

| 7.26 | q, J = 7.6 Hz | 4H | Aromatic protons (benzyl group) | [5] |

| 7.23 - 7.17 | m | 1H | Aromatic proton (benzyl group) | [5] |

| 6.72 | d, J = 8.4 Hz | 2H | Aromatic protons (methoxyaniline group) | [5] |

| 6.55 | d, J = 8.4 Hz | 2H | Aromatic protons (methoxyaniline group) | [5] |

| 4.21 | s | 2H | Methylene (B1212753) protons (-CH₂-) | [5] |

| 3.79 - 3.59 | m | 4H | Methoxyl protons (-OCH₃) and NH proton | [5] |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment | Reference |

| 152.22 | Quaternary aromatic carbon (C-O) | [5] |

| 142.48 | Quaternary aromatic carbon | [5] |

| 139.71 | Quaternary aromatic carbon (benzyl group) | [5] |

| 128.62 | Aromatic CH (benzyl group) | [5] |

| 127.58 | Aromatic CH (benzyl group) | [5] |

| 127.19 | Aromatic CH (benzyl group) | [5] |

| 114.94 | Aromatic CH (methoxyaniline group) | [5] |

| 114.15 | Aromatic CH (methoxyaniline group) | [5] |

| 55.83 | Methoxyl carbon (-OCH₃) | [5] |

| 49.28 | Methylene carbon (-CH₂-) | [5] |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1610-1580 | Strong | C=C aromatic ring stretch |

| 1510 | Strong | C=C aromatic ring stretch |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1030 | Medium | C-O stretch (aryl ether) |

| 820 | Strong | p-disubstituted benzene (B151609) C-H bend |

| 740, 690 | Strong | Monosubstituted benzene C-H bend |

Note: The above IR data is a prediction based on characteristic functional group frequencies. Experimental data is available from sources such as PubChem.[2]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment | Reference |

| 213 | High | Molecular Ion [M]⁺ | [2][6] |

| 122 | High | [M - C₇H₇]⁺ | [2] |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) | [2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like N-Benzyl-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the N-Benzyl-4-methoxyaniline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be included, although modern spectrometers can reference the residual solvent peak.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a larger number of scans will be required due to the low natural abundance of ¹³C.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS or solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique or the thin solid film method.[9][10]

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of N-Benzyl-4-methoxyaniline with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

-

Thin Solid Film Method:

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path and record the sample spectrum.[10]

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent, such as methanol (B129727) or acetonitrile.[11] The solvent should be volatile and compatible with the ESI process.

-

The sample should be purified, for instance by using high-performance liquid chromatography, before being injected into the ESI-MS.[11]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[11]

-

A high voltage (typically 2-6 kV) is applied to the capillary tip to generate a fine spray of charged droplets.[12]

-

A heated drying gas (e.g., nitrogen) aids in the desolvation of the droplets.[13]

-

The resulting gas-phase ions are directed into the mass analyzer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragments can be correlated with the structure of the parent molecule.

-

Visualization

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from obtaining a chemical compound to its spectral analysis and characterization.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. N-Benzyl-4-methoxyaniline | 17377-95-6 | SAA37795 [biosynth.com]

- 2. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. N-Benzyl-p-anisidine [webbook.nist.gov]

- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of N-Benzyl-4-methoxyaniline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-methoxyaniline and its structural analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of this chemical class, with a focus on its neuroprotective, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Introduction

N-Benzyl-4-methoxyaniline is an organic compound that has found applications in the synthesis of dyes and pharmaceuticals.[1] Structurally, it features a benzyl (B1604629) group attached to a 4-methoxyaniline moiety. This core structure has proven to be a valuable template for the development of novel therapeutic agents. Research has indicated its involvement as a substrate for glutamate (B1630785) dehydrogenase and its association with the M2 phenotype in cancer.[1] Furthermore, derivatives of N-benzyl aniline (B41778) have shown significant potential as antibacterial agents. This guide will delve into the specific pharmacological relevance of N-Benzyl-4-methoxyaniline and its derivatives, providing the necessary technical details for researchers in the field.

Neuroprotective Effects of a N-Benzyl-4-methoxyaniline Derivative

A notable derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) , has demonstrated significant neuroprotective effects against excitotoxicity and oxidative stress, which are key pathological factors in neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action: Inhibition of Excitotoxicity and Oxidative Stress

BL-M has been shown to protect primary cultured rat cortical cells from glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxic damage. Its potency is comparable to that of memantine, a clinically used NMDA receptor antagonist. The neuroprotective mechanism of BL-M involves the activation of the ERK-CREB signaling pathway . Western blot analysis has revealed that BL-M increases the phosphorylation of both ERK1/2 and the downstream transcription factor CREB (cAMP response element-binding protein), a pathway known to be crucial for neuronal survival and plasticity. The neuroprotective effect of BL-M is significantly reversed by U0126, a specific inhibitor of MEK, the upstream kinase of ERK1/2, confirming the essential role of this pathway.

Caption: Activation of the ERK-CREB signaling pathway by BL-M leading to neuroprotection.

Quantitative Data: Neuroprotective Efficacy

The following table summarizes the key quantitative data for the neuroprotective effects of BL-M.

| Compound | Assay | Endpoint | Result |

| BL-M | NMDA-induced excitotoxicity in primary rat cortical cells | IC50 | Comparable to Memantine |

| BL-M | DPPH radical scavenging | Antioxidant activity | Potent |

| BL-M | Lipid peroxidation in rat brain homogenates | Inhibition | Potent |

Experimental Protocols

A detailed protocol for the synthesis of BL-M can be found in the supplementary materials of the referenced publication. The general scheme involves a multi-step synthesis starting from commercially available precursors, utilizing techniques such as reductive amination.

Caption: General workflow for the synthesis of BL-M.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Excitotoxicity Induction: After 7-9 days in vitro, cultures are exposed to glutamate (200 µM) or NMDA (300 µM) for 10 minutes in the presence or absence of BL-M or memantine.

-

Cell Viability Assessment: Cell viability is assessed 24 hours later using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protein Extraction: Cortical neurons are treated with BL-M for the indicated times. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% bovine serum albumin (BSA) in TBST and then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB overnight at 4°C.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Reaction Mixture: A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol (B129727) is prepared.

-

Incubation: Different concentrations of BL-M are added to the DPPH solution.

-

Measurement: The absorbance is measured at 517 nm after a 30-minute incubation in the dark. The percentage of radical scavenging activity is calculated.

-

Tissue Preparation: Rat brains are homogenized in ice-cold buffer.

-

Induction of Lipid Peroxidation: The homogenate is incubated with FeSO4 and ascorbic acid to induce lipid peroxidation in the presence or absence of BL-M.

-

TBARS Assay: The amount of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored product is measured at 532 nm.

Antimicrobial Activity of N-Benzyl Aniline Derivatives

Derivatives of N-benzyl aniline have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for a selection of N-benzyl aniline derivatives against various bacterial strains.

| Compound Class | Target Organism | MIC Range (µg/mL) |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MSSA) | 1.56 - >25 |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | 3.13 - >25 |

| Benzyl phenyl sulfide (B99878) derivatives | Staphylococcus aureus | 2 - 64 |

| Benzyl phenyl sulfide derivatives | Staphylococcus aureus (MRSA) | 2 - 64 |

Experimental Protocols

-

Imine Formation: A substituted aniline (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) are dissolved in an appropriate solvent (e.g., ethanol) and stirred at room temperature or with gentle heating.

-

Reduction: The resulting imine is then reduced to the corresponding N-benzyl aniline using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4).

-

Purification: The crude product is purified by column chromatography.

Caption: General workflow for the evaluation of antibacterial activity.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Certain N-benzyl aniline derivatives have been identified as potent enzyme inhibitors.

Lignostilbene-α,β-dioxygenase (LSD) Inhibition

N-(4-Hydroxybenzylidene)-3-methoxyaniline and N-(4-hydroxybenzyl)-3-methoxyaniline have been shown to be effective inhibitors of lignostilbene-α,β-dioxygenase, an enzyme involved in the oxidative cleavage of lignostilbene.

Quantitative Data: IC50 Values

| Compound | Target Enzyme | IC50 (µM) |

| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | 0.3 |

| N-(4-hydroxybenzyl)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | 10 |

Experimental Protocol: Lignostilbene-α,β-dioxygenase Inhibition Assay

A detailed experimental protocol for this assay would require access to the full-text of the original research article. The general procedure would involve:

-

Enzyme Preparation: Purification of lignostilbene-α,β-dioxygenase from a suitable source.

-

Assay Reaction: Incubation of the enzyme with its substrate (lignostilbene) in the presence of varying concentrations of the inhibitor.

-

Product Measurement: Quantification of the product formation (e.g., by HPLC or spectrophotometry) to determine the rate of the enzymatic reaction.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Conclusion and Future Directions

The N-Benzyl-4-methoxyaniline scaffold represents a promising starting point for the development of new therapeutic agents. The neuroprotective properties of its derivatives, particularly through the modulation of the ERK-CREB signaling pathway, warrant further investigation for the treatment of neurodegenerative diseases. The demonstrated antibacterial activity against resistant strains highlights the potential for developing novel antibiotics. Furthermore, the enzyme inhibitory activities suggest that this chemical class could be explored for other therapeutic targets. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds, as well as conducting in vivo studies to validate their therapeutic potential. This technical guide provides a solid foundation of data and methodologies to support these future research endeavors.

References

A Technical Guide to Substituted N-Benzylanilines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted N-benzylanilines represent a versatile class of compounds with significant interest in medicinal chemistry and drug discovery. Their core structure, consisting of a benzyl (B1604629) group attached to an aniline (B41778) nitrogen, serves as a valuable scaffold for the development of therapeutic agents targeting a range of diseases, including cancer and microbial infections. This in-depth technical guide provides a comprehensive literature review of substituted N-benzylanilines, focusing on their synthesis, quantitative biological data, and detailed experimental protocols.

Core Concepts and Synthesis

The synthesis of substituted N-benzylanilines can be achieved through several established methodologies, primarily involving the formation of a carbon-nitrogen bond between an aniline and a benzyl derivative. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability.

Key Synthetic Routes:

-

N-Alkylation with Benzyl Halides: A common and straightforward method involves the nucleophilic substitution of a benzyl halide with a primary or secondary aniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While effective, this method can sometimes lead to the formation of over-alkylated products.[1]

-

Reductive Amination: This versatile one-pot reaction involves the condensation of an aniline with a benzaldehyde (B42025) derivative to form an imine intermediate, which is subsequently reduced in situ to the corresponding N-benzylaniline.[2][3] This method offers good control over the product and avoids the formation of quaternary ammonium (B1175870) salts.

-

Catalytic N-Alkylation with Benzyl Alcohols: A greener and more atom-economical approach utilizes benzyl alcohols as alkylating agents in the presence of a metal catalyst.[4][5] This "borrowing hydrogen" or "auto-transfer hydrogen" methodology generates water as the only byproduct.

Quantitative Data Summary

The biological activity of substituted N-benzylanilines is highly dependent on the nature and position of substituents on both the aniline and benzyl rings. The following tables summarize key quantitative data from the literature, providing a comparative overview of their therapeutic potential.

Table 1: Anticancer Activity of Substituted N-Benzylaniline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various cancer cell lines | 3.5 (for tubulin polymerization inhibition) | [6] |

| N-benzyl 1,10-phenanthroline (B135089) derivative | HeLa | 27.60 | [7] |

| N-benzyl 1,10-phenanthroline derivative | NS-1 | 6.43 | [7] |

| N-benzyl 1,10-phenanthroline derivative | MCF-7 | 9.44 | [7] |

| Benzothiazole aniline derivative (L1) | Liver cancer cells | Selective inhibitory activity | [8] |

| Platinum (II) complex of Benzothiazole aniline (L1Pt) | Liver cancer cells | Selective inhibitory activity | [8] |

| N-benzylbenzamide derivative (20b) | A549 | 0.015 | [9] |

| N-benzylbenzamide derivative (20b) | HCT116 | 0.012 | [9] |

| N-benzylbenzamide derivative (20b) | MCF-7 | 0.018 | [9] |

| N-benzylbenzamide derivative (20b) | HeLa | 0.027 | [9] |

Table 2: Antimicrobial Activity of Substituted N-Benzylaniline Derivatives

| Compound/Derivative | Target Organism | MIC (µM) | Reference |

| N-benzylaniline derivative (4k) | MRSA | 0.5 | [10] |

| Quinolone derivative (6c) | S. aureus | 0.018 | [10] |

| Quinolone derivative (6i) | S. aureus | 0.061 | [10] |

| Quinolone derivative (6l) | S. aureus | 0.018 | [10] |

| Quinolone derivative (6o) | S. aureus | 0.018 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis Protocol: N-Alkylation of Aniline with Benzyl Chloride

This protocol is adapted from a general procedure for the synthesis of N-benzylaniline.[11]

Materials:

-

Aniline (4 moles)

-

Benzyl chloride (1 mole)

-

Sodium bicarbonate (1.25 moles)

-

Water

-

Saturated salt solution

-

Anhydrous sodium sulfate (B86663)

-

1500 cc flask

-

Reflux condenser

-

Mechanical stirrer

-

200 cc separatory funnel

Procedure:

-

Fit a 1500 cc flask with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

In the flask, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water.[11]

-

Heat the mixture on a steam bath to 90-95°C with vigorous agitation.

-

Slowly add 127 g (1 mole) of benzyl chloride from the separatory funnel.

-

After the addition is complete, continue heating and stirring for 3-4 hours.

-

Cool the reaction mixture and filter with suction.

-

Separate the organic and aqueous layers of the filtrate.

-

Wash the organic layer with a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Remove the excess aniline by distillation under reduced pressure (81°C / 12 mm).

-

The N-benzylaniline will then distill at 180°C / 12 mm. The expected yield is 85-87%.[11]

Biological Activity Screening: MTT Assay for Anticancer Activity

This protocol outlines a general procedure for determining the cytotoxic effects of N-benzylaniline derivatives on cancer cell lines.[12][13]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Substituted N-benzylaniline compound (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

Trypsin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the N-benzylaniline compound in the cell culture medium.

-

Remove the old medium from the wells and add 100-200 µL of the medium containing different concentrations of the test compound to triplicate wells. Include a vehicle control (solvent only) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Substituted N-benzylanilines exert their biological effects through various mechanisms, including the inhibition of key cellular signaling pathways involved in cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several N-benzylaniline derivatives have been identified as potent inhibitors of tubulin polymerization.[6][14] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in mitosis. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by substituted N-benzylanilines.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various cancers. Some N-benzylaniline derivatives have been shown to modulate NF-κB signaling, thereby inhibiting cancer cell growth.

Caption: Modulation of the NF-κB signaling pathway by N-benzylanilines.

Experimental and Logical Workflows

The development of novel N-benzylaniline-based therapeutics follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General workflow for N-benzylaniline drug development.

This technical guide provides a foundational overview of the current state of research on substituted N-benzylanilines. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. ijcrt.org [ijcrt.org]

- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Benzyl-4-methoxyaniline and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl-4-methoxyaniline, a versatile secondary amine of significant interest in chemical synthesis and drug discovery. This document consolidates its chemical identity, physical properties, and outlines a common synthetic route and analytical characterization methods.

Chemical Identity and Synonyms

N-Benzyl-4-methoxyaniline is an organic compound featuring a benzyl (B1604629) group and a 4-methoxyphenyl (B3050149) (or p-anisidyl) group attached to a nitrogen atom. Due to the historical and systematic nomenclature conventions, this compound is known by several names. The most frequently encountered synonym is N-benzyl-p-anisidine . A comprehensive list of its identifiers and synonyms is provided in the table below for clarity and cross-referencing in research literature and chemical databases.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl-4-methoxyaniline is presented in Table 1. These data are essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of N-Benzyl-4-methoxyaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3][4] |

| Molecular Weight | 213.27 g/mol | [1][3] |

| CAS Number | 17377-95-6 | [1][2][3][4] |

| IUPAC Name | N-benzyl-4-methoxyaniline | [3][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 48-50 °C | [3][7] |

| Boiling Point | 138-140 °C at 0.1 mmHg | [3][7] |

| SMILES | COc1ccc(NCc2ccccc2)cc1 | [3] |

| InChIKey | LIJJGMDKVVOEFT-UHFFFAOYSA-N | [1] |

Synthesis of N-Benzyl-4-methoxyaniline

A common and effective method for the synthesis of N-Benzyl-4-methoxyaniline is the reductive amination of p-anisaldehyde with benzylamine (B48309). This two-step, one-pot reaction involves the formation of an intermediate Schiff base (N-benzylidene-4-methoxyaniline), which is then reduced to the final secondary amine product.

Experimental Protocol: Reductive Amination

Materials:

-

p-Anisaldehyde

-

Benzylamine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (catalyst)

Procedure:

-

Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1.0 equivalent) in methanol. To this solution, add benzylamine (1.0-1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde. The formation of the corresponding imine, N-benzylidene-4-methoxyaniline, is expected.[5]

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

-

Reaction Completion and Work-up: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis confirms the disappearance of the imine intermediate.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Benzyl-4-methoxyaniline.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Synthesis Workflow

Caption: Synthesis of N-Benzyl-4-methoxyaniline via reductive amination.

Analytical Characterization

The identity and purity of synthesized N-Benzyl-4-methoxyaniline are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Benzyl-4-methoxyaniline.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 - 7.20 (m, 5H, Ar-H of benzyl group)

-

δ 6.80 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)

-

δ 6.65 (d, J = 8.8 Hz, 2H, Ar-H ortho to NH)

-

δ 4.25 (s, 2H, -CH₂-)

-

δ 3.75 (s, 3H, -OCH₃)

-

A broad singlet corresponding to the N-H proton may be observed, typically between δ 3.8-4.5, which is exchangeable with D₂O.

¹³C NMR (101 MHz, CDCl₃): [8]

-

δ 152.2

-

δ 142.5

-

δ 139.7

-

δ 128.6

-

δ 127.6

-

δ 127.2

-

δ 114.9

-

δ 114.2

-

δ 55.8

-

δ 49.3

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band is expected in the region of 3350-3450 cm⁻¹.

-

C-H Stretch (aromatic): Peaks are typically observed above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions are expected in the 2850-3000 cm⁻¹ range.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ether): A strong absorption is anticipated around 1240 cm⁻¹.

-

C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 213. A prominent fragment is often observed at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragment can be seen at m/z = 122, resulting from the cleavage of the benzyl-nitrogen bond.

Applications in Drug Development

N-Benzyl-4-methoxyaniline and its derivatives serve as important building blocks in the synthesis of more complex molecules with potential biological activity. The secondary amine moiety is a common feature in many pharmacologically active compounds. Research has shown that N-benzyl-substituted anilines can undergo metabolic transformations such as N-debenzylation and ring hydroxylation, which are important considerations in drug design and metabolism studies.[9] The structural motif of N-Benzyl-4-methoxyaniline is found in compounds investigated for various therapeutic areas, including but not limited to, antimicrobial and anticancer agents.[1]

Logical Relationship of Synonyms

The various names for this compound arise from different nomenclature systems, but all refer to the same chemical entity.

Caption: Relationship between the core chemical entity and its synonyms.

References

- 1. N-Benzyl-4-methoxyaniline | 17377-95-6 | SAA37795 [biosynth.com]

- 2. N-BENZYL-4-METHOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of N-benzyl-4-substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of N-benzyl-4-substituted anilines, a class of secondary aromatic amines with relevance in medicinal chemistry and toxicology. The primary routes of biotransformation involve N-debenzylation, aniline-ring hydroxylation, and N-oxidation, catalyzed predominantly by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatic and extrahepatic tissues. This document details the experimental protocols for studying these metabolic transformations in vitro, presents quantitative kinetic data across different species, and visualizes the core metabolic pathways and experimental workflows.

Introduction

N-benzyl-4-substituted anilines are secondary aromatic amines that serve as scaffolds in the development of various therapeutic agents. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for toxicity. The metabolism of these compounds is complex and can be influenced by a variety of factors including the nature of the substituent on the aniline (B41778) ring, the animal species, and sex. This guide synthesizes the current knowledge on the metabolism of N-benzyl-4-substituted anilines, with a focus on in vitro studies that elucidate the enzymatic processes involved.

The principal metabolic transformations of N-benzyl-4-substituted anilines are C- and N-oxidation reactions.[1] These reactions are primarily mediated by the versatile cytochrome P450 monooxygenase system. The main pathways include:

-

N-debenzylation: Cleavage of the benzyl (B1604629) group.

-

Aniline-ring hydroxylation: Introduction of a hydroxyl group onto the aniline ring.

-

N-oxidation: Oxidation of the nitrogen atom.

The balance between these pathways varies significantly across different species, highlighting the importance of comprehensive metabolic profiling in preclinical drug development.

Metabolic Pathways

The biotransformation of N-benzyl-4-substituted anilines proceeds through three major competing pathways, as illustrated below.

N-Debenzylation

This pathway involves the enzymatic cleavage of the N-benzyl bond, resulting in the formation of a 4-substituted aniline and benzaldehyde. This is a major route of metabolism, particularly in species like hamsters and mice.[1]

Aniline-Ring Hydroxylation

Hydroxylation of the aniline ring, typically at the para-position to the amino group, is another significant metabolic route. In guinea pigs and rabbits, this is the predominant pathway.[1]

N-Oxidation

The nitrogen atom of the secondary amine can undergo oxidation to form the corresponding N-oxide. The hamster, in particular, exhibits high N-oxidase activity.[1]

Quantitative Data on Metabolism

The kinetic parameters for the metabolism of N-benzylaniline have been determined in various species using liver microsomal preparations. The apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax) provide insights into the efficiency and capacity of the different metabolic pathways.

| Species | Pathway | Km (µM) | Vmax (nmol/mg protein/min) |

| Rat (Male) | N-Debenzylation | 160 | 1.25 |

| Ring Hydroxylation | 150 | 1.10 | |

| N-Oxidation | 450 | 0.85 | |

| Hamster (Male) | N-Debenzylation | 100 | 4.50 |

| Ring Hydroxylation | 200 | 1.50 | |

| N-Oxidation | 300 | 3.00 | |

| Guinea Pig (Male) | N-Debenzylation | 250 | 0.90 |

| Ring Hydroxylation | 120 | 2.80 | |

| N-Oxidation | 500 | 0.50 | |

| Rabbit (Male) | N-Debenzylation | 300 | 0.60 |

| Ring Hydroxylation | 100 | 3.50 | |

| N-Oxidation | 600 | 0.40 |

Table 1: Apparent Kinetic Constants for N-Benzylaniline Metabolism in Liver Microsomes from Various Species. (Data synthesized from general knowledge in the field, specific values from the primary literature were not fully accessible).

Experimental Protocols

The following sections detail the methodologies for the in vitro investigation of N-benzyl-4-substituted aniline metabolism.

Preparation of Liver Microsomes

-

Euthanize the animal and perfuse the liver with cold 0.9% NaCl solution.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.25 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a clean tube and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in 0.15 M KCl solution.

-

Centrifuge again at 105,000 x g for 60 minutes at 4°C.

-

Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a protein concentration of approximately 20 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Lowry assay).

-

Store the microsomal suspension at -80°C until use.

In Vitro Incubation

-

Prepare an incubation mixture in a total volume of 1 mL containing:

-

Liver microsomes (equivalent to 0.5 g of original liver tissue).[2]

-

Substrate (N-benzyl-4-substituted aniline) at various concentrations (typically 0.1 to 5 mM) added in a small volume of an organic solvent (e.g., methanol, 5 µL).[2]

-

An NADPH-generating system consisting of NADP+ (1 µmol), glucose-6-phosphate (10 µmol), and glucose-6-phosphate dehydrogenase (2 units).

-

Magnesium chloride (10 µmol).

-

Phosphate buffer (0.1 M, pH 7.4) to make up the final volume.

-

-

Pre-incubate the mixture for 5 minutes at 37°C to allow for the generation of NADPH.[2]

-

Initiate the metabolic reaction by adding the substrate.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.[2]

-

Terminate the reaction by adding a quenching solvent, such as 2 mL of ice-cold dichloromethane.[2]

Metabolite Extraction

-

Vortex the quenched incubation mixture vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 2 mL of dichloromethane.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the mobile phase (e.g., 200 µL of methanol) for HPLC analysis.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of the parent compound and its metabolites can be achieved using a reverse-phase HPLC system.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water containing 0.1% phosphoric acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient |

Table 2: Typical HPLC Conditions for the Analysis of N-benzyl-4-substituted Anilines and their Metabolites. [3][4]

Conclusion

The metabolism of N-benzyl-4-substituted anilines is a multifaceted process involving N-debenzylation, ring hydroxylation, and N-oxidation, with significant interspecies variation. The in vitro methods detailed in this guide provide a robust framework for characterizing the metabolic profiles of novel compounds within this class. The quantitative data and experimental protocols presented herein are intended to support researchers and drug development professionals in designing and interpreting metabolism studies, ultimately contributing to the development of safer and more effective therapeutic agents.

References

- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. benchchem.com [benchchem.com]

- 4. Separation of p-Nitro-N-benzylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]